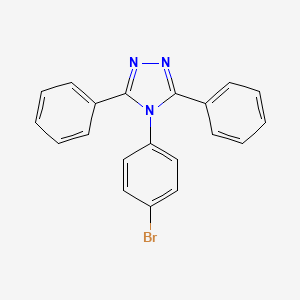
4-Amino-6-bromoquinazolin-2(1H)-one
Descripción general
Descripción
4-Amino-6-bromoquinazolin-2(1H)-one is a chemical compound with the molecular formula C8H6BrN3O . It is also known by other names such as [4-(4-AMino-6-broMo-quinazolin-2-yl)-piperazin-1-yl]-(1H-pyrrol-2-yl)-Methanone .
Molecular Structure Analysis
The molecular structure of 4-Amino-6-bromoquinazolin-2(1H)-one is characterized by a quinazolin ring substituted with an amino group at the 4th position and a bromo group at the 6th position .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibition
4-Amino-6-bromoquinazolin-2(1H)-one derivatives have been explored for their potential as inhibitors of tyrosine kinase activity, particularly targeting the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression. Studies demonstrate that certain derivatives exhibit potent inhibitory effects on EGFR, suggesting their utility in designing novel anticancer agents (Rewcastle et al., 1996), (Bridges et al., 1996).
Antimalarial Activity
Another application includes the development of novel nonpeptidomimetic inhibitors against plasmepsins, enzymes critical for malaria parasite viability. 2-Aminoquinazolin-4(3H)-one derivatives, a close relative of 4-Amino-6-bromoquinazolin-2(1H)-one, have shown promising antimalarial activity, indicating the potential of quinazoline derivatives in antimalarial drug development (Rasina et al., 2016).
Anticancer Properties
The exploration of quinazoline derivatives in anticancer applications has led to the synthesis of compounds with significant activity against various cancer cell lines, including lung, breast, and colorectal cancers. The molecular docking studies suggest that these compounds could effectively bind to and inhibit crucial targets like EGFR (Mphahlele et al., 2018).
Synthetic Methodology
On the synthetic side, 4-Amino-6-bromoquinazolin-2(1H)-one serves as a key intermediate in the preparation of diverse quinazoline derivatives. Innovative synthetic approaches have been developed to construct 6-aminoquinazolin-4(3H)-ones, highlighting the versatility and potential of quinazoline chemistry in drug discovery (Barlaam et al., 2012).
Antifungal and Other Biological Activities
Quinazoline derivatives exhibit a range of biological activities, including antifungal properties, suggesting their broader utility in developing therapeutic agents beyond cancer treatment (Ouyang et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-6-bromo-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFHZTSZQNBOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738163 | |
| Record name | 4-Amino-6-bromoquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-bromoquinazolin-2(1H)-one | |
CAS RN |
1093201-96-7 | |
| Record name | 4-Amino-6-bromoquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Boronic acid,b-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]-](/img/structure/B1510093.png)
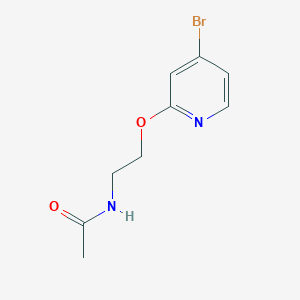
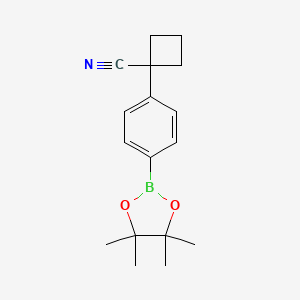

![4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane](/img/structure/B1510103.png)
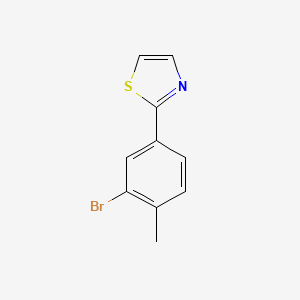
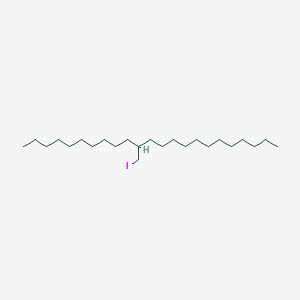

![6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B1510117.png)

![Ethyl (6-amino-2-methyl-1h-benzo[d]imidazol-4-yl)carbamate](/img/structure/B1510132.png)

